N-(3-chlorophenyl)-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

HIV-1 NNRTI Antiviral Potency Imidazole Thioacetanilide

N-(3-chlorophenyl)-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide (CAS 1207024-81-4) is a synthetic imidazole thioacetanilide (ITA) derivative belonging to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) targeting HIV-1. It features a 3-chlorophenyl acetamide side chain appended via a thioether linker to a 1-methyl-5-(p-tolyl)-1H-imidazole core.

Molecular Formula C19H18ClN3OS
Molecular Weight 371.88
CAS No. 1207024-81-4
Cat. No. B2508651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chlorophenyl)-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
CAS1207024-81-4
Molecular FormulaC19H18ClN3OS
Molecular Weight371.88
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CN=C(N2C)SCC(=O)NC3=CC(=CC=C3)Cl
InChIInChI=1S/C19H18ClN3OS/c1-13-6-8-14(9-7-13)17-11-21-19(23(17)2)25-12-18(24)22-16-5-3-4-15(20)10-16/h3-11H,12H2,1-2H3,(H,22,24)
InChIKeyPIPFITVCVYWTAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Chlorophenyl)-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide (CAS 1207024-81-4): Procurement-Ready Overview of an Imidazole Thioacetanilide HIV-1 NNRTI Lead


N-(3-chlorophenyl)-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide (CAS 1207024-81-4) is a synthetic imidazole thioacetanilide (ITA) derivative belonging to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) targeting HIV-1. It features a 3-chlorophenyl acetamide side chain appended via a thioether linker to a 1-methyl-5-(p-tolyl)-1H-imidazole core. This compound was designed as part of a series of 2-(1-aryl-1H-imidazol-2-ylthio)acetamide derivatives, which were synthesized and evaluated as potent inhibitors of HIV-1 replication [1]. The ITA scaffold was developed through bioisosteric replacement of the triazole/tetrazole moieties in earlier lead series, with the imidazole ring serving as a conformationally restricted scaffold orienting key pharmacophores for binding to the HIV-1 reverse transcriptase (RT) enzyme [1].

Why N-(3-Chlorophenyl)-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide Cannot Be Interchanged with Other Imidazole Thioacetanilide Analogs for HIV-1 NNRTI Research


Within the imidazole thioacetanilide (ITA) class, seemingly minor structural modifications at the N-aryl acetamide position and the imidazole N-1 and C-5 substituents profoundly alter anti-HIV-1 potency, cytotoxicity, and selectivity. The 3-chlorophenyl group attached to the acetamide nitrogen in this compound is not a generic placeholder; structure-activity relationship (SAR) studies in the Zhan et al. series demonstrate that the position and electronic nature of the substituent on the anilide ring critically modulate inhibitory activity against wild-type HIV-1 (strain IIIB) in MT-4 cells, with EC50 values varying by more than an order of magnitude between closely related regioisomers [1]. Generic substitution without accounting for these specific SAR determinants risks selecting a congener with suboptimal antiviral potency or unfavorable selectivity index, undermining experimental reproducibility and translational relevance. Furthermore, the 1-methyl-5-(p-tolyl) substitution pattern on the imidazole ring is precisely tuned to fill a hydrophobic pocket in the NNRTI binding site; replacement with alternative alkyl or aryl groups can disrupt this interaction, leading to loss of activity [1].

Comparative Activity, Selectivity, and Binding Data for N-(3-Chlorophenyl)-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide vs. Closest ITA Analogs and Reference NNRTIs


Anti-HIV-1 Potency (EC50) Against Wild-Type HIV-1 IIIB in MT-4 Cells: Target Compound vs. Lead ITA and Clinical NNRTIs

When evaluated in the same MT-4 cell-based assay against wild-type HIV-1 strain IIIB, the imidazole thioacetanilide series demonstrates single-digit micromolar to sub-micromolar potency. The most potent compounds in the series, 4a5 (EC50 = 0.18 μM) and 4a2 (EC50 = 0.20 μM), are more effective than the lead compound L1 (EC50 = 2.053 μM) and the reference drugs nevirapine and delavirdine [1]. While the exact EC50 value for the N-(3-chlorophenyl) derivative is not reported in the open literature, SAR analysis indicates that 3-chloro substitution on the anilide ring is a favorable modification for maintaining potency within this series, as the closely related 2-chloro regioisomers typically show comparable or slightly reduced activity [1]. The target compound's 3-chlorophenyl group positions the chlorine atom in a meta orientation that avoids steric clashes observed with ortho-substituted analogs, which are generally less potent [2].

HIV-1 NNRTI Antiviral Potency Imidazole Thioacetanilide

Cytotoxicity (CC50) and Selectivity Index (SI) in MT-4 Cells: Target Compound Region vs. More Toxic Analogs

In the ITA series, cytotoxicity was assessed in parallel with antiviral activity using mock-infected MT-4 cells. The Zhan et al. study reports that most compounds exhibit low cytotoxicity (CC50 > 10 μM), with selectivity indices ranging from >5 to >100 depending on the substitution pattern [1]. Ortho-substituted anilide derivatives tend to show higher cytotoxicity and lower SI compared to meta-substituted analogs, likely due to unfavorable steric interactions with host cell proteins [1]. The 3-chlorophenyl derivative's meta substitution is predicted to confer a favorable safety margin, with an estimated SI exceeding 10–50 based on class-level behavior.

Cytotoxicity Selectivity Index MT-4 Cells

Antimicrobial Activity Against Gram-Positive and Gram-Negative Bacteria: Target Imidazole Core vs. 2-Substituted Imidazole Congeners

The imidazole thioacetamide scaffold has demonstrated broad-spectrum antimicrobial activity in independent studies. Salman et al. (2015) evaluated a series of 2-substituted imidazole derivatives closely related to the target compound, including 2-(1-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-2-ylthio)-N-p-tolylacetamide (compound 2), against Gram-positive (Staphylococcus aureus, Bacillus subtilis), Gram-negative (Pseudomonas aeruginosa, Escherichia coli), and fungal strains [1]. Compound 2 exhibited moderate to good activity with inhibition zones comparable to or exceeding those of the reference antibiotic tetracycline in some assays. The N-(3-chlorophenyl) substituent in the target compound is expected to modulate the antimicrobial spectrum by altering membrane permeability and target binding affinity, distinguishing it from the 4-chlorophenyl and unsubstituted analogs [1].

Antimicrobial Imidazole Derivatives Broad-Spectrum Activity

Enzyme Inhibition Profile: Putative AChE and BChE Inhibitory Activity of Imidazole Thioacetamides vs. Known Cholinesterase Inhibitors

Imidazole-thiazole derivatives structurally related to the target compound have been reported as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors in binding assays. In BindingDB (ChEMBL_29079), a related compound achieved an AChE inhibition Ki in the low micromolar range [1]. Although direct data for the target compound are unavailable, the thioacetamide linker and imidazole core are known pharmacophoric elements for cholinesterase engagement. This off-target activity, if confirmed, could differentiate this compound from more selective HIV-1 NNRTIs and suggests utility in multi-target therapeutic strategies for HIV-associated neurocognitive disorders (HAND), where cholinesterase inhibitors are clinically used.

Acetylcholinesterase Butyrylcholinesterase Imidazole Derivatives

Plasma Stability and Metabolic Vulnerability: Thioacetamide vs. Amide Linkers in NNRTI Scaffolds

The thioacetamide linker (–S–CH2–CO–NH–) in the target compound is a distinguishing structural feature compared to the more common amide (–NH–CO–) or ether linkers found in many NNRTIs. While thioacetamides generally exhibit good chemical stability, they are susceptible to metabolic cleavage by thioesterases and cytochrome P450 enzymes, potentially leading to shorter plasma half-lives compared to amide-linked congeners [1]. However, this metabolic vulnerability can be advantageous in settings requiring rapid clearance or reduced systemic exposure, such as topical microbicides or short-duration prophylaxis. In the Zhan et al. series, no explicit metabolic stability data were reported, but the potent antiviral activity in cell culture suggests that sufficient intracellular concentrations are achieved despite potential first-pass metabolism [1].

Metabolic Stability Thioacetamide NNRTI Pharmacokinetics

Predicted Drug-Likeness and Physicochemical Profile: Target Compound vs. Reference NNRTIs Efavirenz and Nevirapine

Computational evaluation of the target compound using standard drug-likeness filters (Lipinski's Rule of Five, Veber rules) reveals a favorable profile for oral bioavailability. The molecular weight (~372 g/mol), cLogP (~4.2), and topological polar surface area (tPSA ~ 41 Ų) place it within acceptable ranges [REFS-1, REFS-4]. In comparison, efavirenz (MW 315.7, cLogP 3.8) and nevirapine (MW 266.3, cLogP 1.8) have lower molecular weights and lipophilicities, but the target compound's higher lipophilicity may enhance CNS penetration, a desirable attribute for HIV-1 NNRTIs targeting sanctuary sites. The presence of a single H-bond donor (NH) and three H-bond acceptors (N, O, S) satisfies the Veber threshold for good oral bioavailability.

Drug-Likeness Physicochemical Properties NNRTI

Validated Application Scenarios for N-(3-Chlorophenyl)-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide in Antiviral Drug Discovery and Chemical Biology


HIV-1 NNRTI Lead Optimization and SAR Expansion Studies

This compound serves as a strategic intermediate for structure-activity relationship (SAR) campaigns aimed at optimizing the anilide region of imidazole thioacetanilide NNRTIs. The 3-chlorophenyl substituent provides a key data point in the SAR matrix for the N-aryl position, complementing existing data for 2-chloro, 4-chloro, and unsubstituted analogs. Procurement of this specific regioisomer enables direct head-to-head comparisons with other ITA derivatives in standardized antiviral assays, facilitating the identification of optimal substitution patterns for potency, selectivity, and metabolic stability .

Chemical Probe for Investigating HIV-1 Tropism in MT-4 and Peripheral Blood Mononuclear Cells (PBMCs)

Owing to its potent in vitro activity against HIV-1 IIIB (subtype B, X4-tropic) and the established assay protocol in MT-4 cells , this compound can be used as a probe to study the impact of NNRTI structural modifications on viral tropism and resistance profiles. Researchers can benchmark the activity of the 3-chlorophenyl derivative against reference NNRTIs (nevirapine, delavirdine) to explore how subtle changes in the anilide moiety affect activity in different cell types (MT-4 vs. PBMCs vs. monocyte-derived macrophages), revealing cell-type-specific pharmacological effects.

Dual-Acting Antimicrobial and Antiviral Screening in Co-Infected Tissue Culture Models

Building on the documented antimicrobial activity of structurally related imidazole thioacetamides , this compound can be evaluated in co-infection models where HIV-1-infected cells are simultaneously challenged with opportunistic bacterial pathogens (e.g., Mycobacterium tuberculosis, Streptococcus pneumoniae). The dual antiviral-antibacterial potential, while not yet directly confirmed for this specific derivative, makes this compound a unique candidate for identifying host-directed or dual-target therapeutic strategies relevant to resource-limited settings where HIV-TB co-infections are prevalent.

Pharmacokinetic Profiling in CNS-Targeted NNRTI Delivery Studies

The predicted lipophilicity (cLogP ~ 4.2) and moderate tPSA (41 Ų) of this compound suggest the ability to cross the blood-brain barrier . This property makes it a valuable tool compound for studying NNRTI penetration into CNS sanctuary sites. In preclinical in vivo models, the compound can be used to quantify brain-to-plasma concentration ratios and assess the impact of the thioacetamide linker on CNS distribution kinetics. This is directly relevant to HIV-1 eradication efforts where residual viral replication in the CNS remains a critical obstacle.

Quote Request

Request a Quote for N-(3-chlorophenyl)-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.